molecular formula C17H20N2O4S B2923273 methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate CAS No. 2097860-04-1

methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate

Cat. No.: B2923273
CAS No.: 2097860-04-1
M. Wt: 348.42
InChI Key: DXAPTSHLIWDBFE-UHFFFAOYSA-N
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Description

Methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate is a heterocyclic compound featuring a 6-methoxy-substituted indole core conjugated to a pyrrolidine ring via a carbonyl group. This compound is of interest in medicinal chemistry due to the indole moiety’s prevalence in bioactive molecules, such as kinase inhibitors and serotonin receptor modulators.

Properties

IUPAC Name

methyl 2-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-22-12-4-3-11-7-15(18-14(11)8-12)17(21)19-6-5-13(9-19)24-10-16(20)23-2/h3-4,7-8,13,18H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAPTSHLIWDBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials. Biology: Indole derivatives are known for their biological activity, and this compound may exhibit properties such as antimicrobial, antiviral, and anticancer activities. Medicine: Industry: Use in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The exact mechanism of action of methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate depends on its specific biological target. Generally, indole derivatives interact with various receptors and enzymes, modulating their activity. The molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Indole Derivatives

The target compound’s 6-methoxy-indole scaffold distinguishes it from related indole-based esters. Key analogs for comparison include:

Methyl 2-(5-Chloro-1H-indol-3-yl)-2-(4-chlorophenyl)acetate and Methyl 2-(6-Chloro-1H-indol-3-yl)-2-(4-chlorophenyl)acetate

These analogs (from ) share a chlorinated indole core but differ in substituent positions (5-Cl vs. 6-Cl) and lack the pyrrolidine-sulfanylacetate side chain. Key differences include:

  • Electronic Effects : Methoxy (target) is electron-donating, while chloro (analogs) is electron-withdrawing, altering reactivity in electrophilic substitution or hydrogen-bonding interactions.
  • Stereochemical Outcomes : The analogs exhibit enantioselectivity during synthesis ([δ]D23 = −285 and −163.4, respectively), suggesting substituent position influences stereochemical control .
2-(6-Methyl-1H-indol-3-yl)acetic Acid

This compound () features a 6-methyl-indole group and an acetic acid side chain. Differences include:

  • Functional Groups : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in this analog.
  • Solubility : The ester group may improve membrane permeability, whereas the acid form could enhance aqueous solubility at physiological pH .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Substituent (Indole Position) Molecular Weight (g/mol) Melting Point (°C) 1H NMR Key Signals (δ, ppm) Enantiomeric Ratio (HPLC)
Methyl 2-{[1-(6-Methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate 6-OCH3 ~406.5 (calculated) N/A N/A N/A
Methyl 2-(5-Chloro-1H-indol-3-yl)-...acetate 5-Cl 333.21 115–117 8.24 (s, indole NH), 5.15 (s, CH) Major:Minor = 17.0:20.4 min
Methyl 2-(6-Chloro-1H-indol-3-yl)-...acetate 6-Cl 333.21 126–128 8.15 (s, indole NH), 5.20 (s, CH) Major:Minor = 17.0:20.4 min
2-(6-Methyl-1H-indol-3-yl)acetic Acid 6-CH3 ~189.2 (calculated) N/A N/A N/A
Key Observations:
  • Melting Points : Chloro-substituted analogs show higher melting points (115–128°C) compared to methoxy/methyl derivatives, likely due to stronger halogen-mediated crystal packing .
  • Stereoselectivity : The enantiomeric excess ([δ]D23 values) in chloro analogs suggests that substituent position (5 vs. 6) impacts chiral induction during synthesis .

Structural Validation Techniques

  • 1H/13C NMR : To confirm substituent positions and stereochemistry .

Biological Activity

Methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes an indole moiety, a pyrrolidine ring, and a sulfanyl group. The presence of these functional groups is believed to contribute to its biological activities.

Antimicrobial Activity

Research has demonstrated that compounds containing indole structures exhibit notable antimicrobial properties. For instance, derivatives of methyl indole have been shown to inhibit bacterial growth effectively. A study indicated that this compound could potentially act against various microbial strains, although specific data on this compound's efficacy remains limited.

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound. Indoles are known for their ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. Preliminary studies suggest that this compound may possess similar properties, contributing to its potential therapeutic applications in diseases associated with oxidative damage.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or oxidative processes.
  • Interaction with Cellular Targets : It could bind to cellular receptors or proteins, altering signaling pathways that lead to antimicrobial or antioxidant effects.
  • Induction of Apoptosis : Some studies suggest that indole derivatives can induce apoptosis in cancer cells, indicating a potential role in cancer therapy.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various indole derivatives, including this compound. The results indicated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Microbial Strain MIC (µg/mL) Control (Antibiotic)
Staphylococcus aureus32Penicillin 16
Escherichia coli64Ampicillin 32

Antioxidant Activity Assessment

In another study assessing the antioxidant potential of various indole derivatives, this compound demonstrated significant radical scavenging activity as measured by the DPPH assay . The IC50 value was found to be lower than that of common antioxidants like ascorbic acid.

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